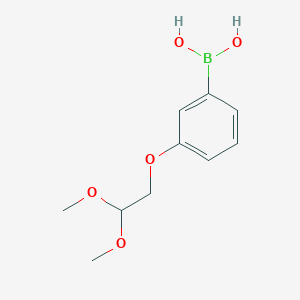

3-(2,2-Dimethoxyethoxy)phenylboronic acid

Descripción general

Descripción

3-(2,2-Dimethoxyethoxy)phenylboronic acid: is an organoboron compound with the molecular formula C10H15BO5. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The presence of the boronic acid group makes it a valuable reagent in various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethoxyethoxy)phenylboronic acid typically involves the reaction of 3-bromoanisole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The resulting boronic ester is then hydrolyzed to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-(2,2-Dimethoxyethoxy)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Palladium catalysts: (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling.

Bases: such as potassium carbonate or sodium hydroxide.

Solvents: like DMF, toluene, or ethanol.

Oxidizing agents: like hydrogen peroxide for oxidation reactions.

Major Products:

Biaryl compounds: from Suzuki-Miyaura coupling.

Phenols: from oxidation reactions.

Substituted derivatives: from nucleophilic substitution.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Applications

The compound has shown promise in cancer therapy due to its ability to selectively bind to specific biomolecules. For instance, phenylboronic acids, including derivatives like 3-(2,2-Dimethoxyethoxy)phenylboronic acid, have been utilized to enhance the delivery of chemotherapeutic agents to tumor sites. Studies demonstrate that boronic acid derivatives can form covalent bonds with diols present on glycoproteins in cancer cells, facilitating targeted drug delivery and improving therapeutic efficacy .

1.2 Antibacterial Properties

Research indicates that phenylboronic acids can inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The ability of this compound to synergistically enhance the efficacy of antibiotics against resistant strains has been documented. For example, it has been shown to protect meropenem from hydrolysis by class A and class C β-lactamases in clinical isolates .

Biochemical Applications

2.1 Molecular Recognition

Phenylboronic acids are known for their ability to reversibly bind to diols and sugars, making them valuable in biochemical sensing applications. The unique property of this compound allows it to function as a glucose sensor, which is crucial for monitoring blood glucose levels in diabetic patients . Its pKa can be tuned through structural modifications, enhancing its utility in physiological environments.

2.2 Drug Delivery Systems

The incorporation of this compound into polymeric drug delivery systems has been explored extensively. For instance, hydrogels modified with phenylboronic acids have demonstrated improved mucoadhesive properties and sustained drug release profiles for ophthalmic applications . These systems can facilitate the controlled release of therapeutic agents while enhancing their stability and bioavailability.

Material Science Applications

3.1 Hydrogel Development

The modification of hydrogels with phenylboronic acids has led to advancements in materials used for contact lenses and other biomedical devices. The incorporation of this compound into hydrogels has been shown to enhance their interaction with wetting agents and improve their mechanical properties . This modification results in materials that can better retain moisture and provide comfort for extended wear.

3.2 Sensor Development

Research has demonstrated the potential of phenylboronic acid-functionalized hydrogels in sensor applications. These materials can be engineered to respond to changes in glucose concentration, making them suitable for developing non-invasive glucose monitoring devices . The ability of these sensors to provide real-time feedback is crucial for managing conditions such as diabetes.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(2,2-Dimethoxyethoxy)phenylboronic acid primarily involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the methoxyethoxy group enhances the solubility and reactivity of the compound, making it more efficient in these reactions .

Comparación Con Compuestos Similares

- Phenylboronic acid

- 3,5-Dimethoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

Comparison: 3-(2,2-Dimethoxyethoxy)phenylboronic acid is unique due to the presence of the methoxyethoxy group, which enhances its solubility and reactivity compared to other boronic acids. This makes it particularly useful in reactions requiring high solubility and reactivity .

Actividad Biológica

3-(2,2-Dimethoxyethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has implications in various biological processes. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the presence of a phenyl group attached to a boronic acid functional group, along with a dimethoxyethoxy substituent. This structure contributes to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity : Boronic acids can act as inhibitors of proteases and other enzymes by forming stable complexes with their active sites.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell growth and apoptosis, potentially making it a candidate for cancer therapy.

- Antimicrobial Properties : Some studies suggest that boronic acids exhibit antimicrobial activities, which could be beneficial in treating bacterial infections.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

- Anticancer Research : A study investigated the effects of phenylboronic acid derivatives on triple-negative breast cancer (TNBC). The compounds exhibited significant tumor growth inhibition rates exceeding 90% in mouse models. The study highlighted the importance of the boronic acid moiety in enhancing therapeutic efficacy while minimizing toxicity to normal tissues .

- Enzyme Interaction Studies : Research has shown that boronic acids can effectively inhibit serine proteases, which are crucial in various pathological conditions. The interaction between this compound and these enzymes was characterized using kinetic assays, revealing competitive inhibition patterns .

- Antimicrobial Activity Assessment : A series of experiments demonstrated the compound's effectiveness against Gram-positive bacteria. The mechanism was linked to its ability to form complexes with bacterial cell wall components, disrupting their integrity and function .

Propiedades

IUPAC Name |

[3-(2,2-dimethoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO5/c1-14-10(15-2)7-16-9-5-3-4-8(6-9)11(12)13/h3-6,10,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCZXKOQEXIQLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC(OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629629 | |

| Record name | [3-(2,2-Dimethoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-35-7 | |

| Record name | [3-(2,2-Dimethoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.